molecular formula C7H11N3O2 B580657 5-(2-Methoxyethoxy)pyrimidin-2-amine CAS No. 3603-07-4

5-(2-Methoxyethoxy)pyrimidin-2-amine

Cat. No.: B580657
CAS No.: 3603-07-4
M. Wt: 169.184
InChI Key: DODHDHAKJUHVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxyethoxy)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-methoxyethoxy substituent at position 5 and an amino group at position 2 of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-(2-methoxyethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-2-3-12-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHDHAKJUHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(2-Methoxyethoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions for these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as acids or bases depending on the specific reaction .

Scientific Research Applications

5-(2-Methoxyethoxy)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final drug molecule derived from this compound .

Comparison with Similar Compounds

Substituent-Driven Structural and Property Variations

The following table summarizes key pyrimidin-2-amine derivatives with diverse substituents at position 5, highlighting molecular weights, spectroscopic data, and physical properties:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Reference
5-(2-Methoxyethoxy)pyrimidin-2-amine 2-Methoxyethoxy 199.22 (calculated) N/A Predicted $^1$H NMR: δ ~3.4–3.7 (OCH$2$CH$2$O), ~8.3 (pyrimidine H) N/A
5-(sec-Butyl)-4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine sec-Butyl, Cl, CF$3$CH$2$O 311.71 N/A $^1$H NMR (DMSO-d6): δ 1.30 (t, J=7.4 Hz, 3H), 3.80 (q, J=7.4 Hz, 2H); HRMS: 279.1356 [M+Na]+ [1]
5-(Hex-1-ynyl)pyrimidin-2-amine Hex-1-ynyl 224.22 147–149 $^1$H NMR (CDCl3): δ 8.30 (s, 2H), 2.36 (t, J=7.6 Hz, 2H); IR: 3334 cm$^{-1}$ (N–H) [3]
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl 201.22 N/A CAS: 31408-47-6; Hazard Code: Xn; Risk Statement: R22 [6, 9]
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 4-Methylpiperazinyl 193.25 N/A MS (ESI+): m/z 194 [M+H]+; Used in pharmaceutical intermediates [7]
Key Observations:
  • Substituent Polarity: The 2-methoxyethoxy group enhances hydrophilicity compared to non-polar alkynyl (e.g., hex-1-ynyl) or aromatic (e.g., 4-methoxyphenyl) substituents. This may improve aqueous solubility, critical for drug delivery .
  • Steric Effects : Bulky groups like 4-methylpiperazinyl or trifluoroethoxy (in Intermediate Ip) reduce crystallinity, as evidenced by lower melting points or amorphous solid formation .
  • Spectroscopic Trends : Pyrimidine ring protons resonate at δ ~8.3–8.5 in $^1$H NMR, while substituent-specific signals (e.g., OCH$_3$ at δ ~3.2–3.8) aid structural confirmation .

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